9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy-

Iron homeostasis DMT1/SLC11A2 inhibition Hereditary hemochromatosis

9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- (CAS 58324-12-2) is a synthetic acridone derivative with the molecular formula C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol. The compound features a 10H-acridin-9-one core substituted at the 3-position with a methoxy group and at the 4-position with a dimethylaminomethyl moiety.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
CAS No. 58324-12-2
Cat. No. B13957959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy-
CAS58324-12-2
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCN(C)CC1=C(C=CC2=C1NC3=CC=CC=C3C2=O)OC
InChIInChI=1S/C17H18N2O2/c1-19(2)10-13-15(21-3)9-8-12-16(13)18-14-7-5-4-6-11(14)17(12)20/h4-9H,10H2,1-3H3,(H,18,20)
InChIKeyTVXJGEOGWFYHJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- (CAS 58324-12-2): A Dual-Activity Acridone Scaffold for Iron Transporter and Melanocortin Research


9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- (CAS 58324-12-2) is a synthetic acridone derivative with the molecular formula C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol . The compound features a 10H-acridin-9-one core substituted at the 3-position with a methoxy group and at the 4-position with a dimethylaminomethyl moiety . Its structure is distinguished from the unsubstituted acridone parent by these two substituents, which confer distinct physicochemical properties including a calculated logP of approximately 1.29 and a polar surface area of 90.65 Ų . The compound has been profiled in curated bioactivity databases for activity at two therapeutically relevant target classes: the divalent metal transporter 1 (DMT1/SLC11A2) and melanocortin receptors (MC3, MC4), positioning it as a multi-target probe for iron homeostasis and neuroendocrine signaling research [1].

Why 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- Cannot Be Replaced by Generic Acridone Analogs in DMT1 and Melanocortin Studies


The acridone scaffold supports diverse biological activities, but the specific combination and position of substituents on 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- produce a target interaction profile that generic acridones, unsubstituted 9-acridanone, or even closely related analogs cannot replicate. The 4-(dimethylaminomethyl) group is critical for DMT1 inhibition, as evidenced by the loss of activity when this basic amine-bearing side chain is altered or absent [1]. Similarly, melanocortin receptor binding affinity is sensitive to the methoxy substitution pattern: the 3-methoxy-4-(dimethylaminomethyl) configuration yields measurable Ki values at MC3 (3.50 μM) and MC4 (4.20 μM), whereas compounds lacking this substitution show >25 μM affinity [2]. Procurement of a generic acridone or an analog with different substitution (e.g., 4-diethylaminomethyl variant, CAS 58324-13-3) would result in a different pharmacological profile, invalidating experimental comparisons and wasting research resources .

Quantitative Differentiation Evidence for 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- (CAS 58324-12-2) Against Comparator Compounds


Human DMT1 Inhibition: IC₅₀ Value of 1.76 μM in HEK293T Cellular Iron Uptake Assay Versus Structurally Distinct DMT1 Blockers

9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- inhibits human DMT1-mediated iron uptake in HEK293T cells with an IC₅₀ of 1.76 ± 0.06 μM, placing it in the low micromolar potency range [1]. This potency is approximately 2.75-fold weaker than the pyrazolyl-pyrimidine-based DMT1 blocker 1 (IC₅₀ = 0.64 μM) and approximately 2.1-fold weaker than DMT1 blocker 2 (IC₅₀ = 0.83 μM) , but 5.7-fold more potent than the weak inhibitor ebselen (apparent affinity ~1.5 μM for Fe²⁺ binding, but with non-specific reactivity) [2]. Critically, the compound exhibits a distinct acridone chemotype compared to the pyrazole/pyrimidone and isothiourea scaffolds of the comparator DMT1 inhibitors, offering a structurally orthogonal tool compound for target engagement studies [3].

Iron homeostasis DMT1/SLC11A2 inhibition Hereditary hemochromatosis Cellular iron uptake

DMT1 Inhibition in Xenopus Oocyte Electrophysiology: Potency Enhancement to IC₅₀ = 140 nM Demonstrates Assay-Dependent Activity Profile

In a two-electrode voltage clamp assay using Xenopus oocytes expressing human DMT1, the compound exhibits an IC₅₀ of 140 nM for inhibition of channel currents at a holding potential of −50 mV, representing a 12.6-fold increase in apparent potency compared to the cellular ⁵⁵Fe²⁺ uptake assay (IC₅₀ = 1.76 μM) [1]. This assay-dependent potency shift is not observed with the DMT1 blocker 1 compound (IC₅₀ remains 0.64 μM in analogous uptake assays without reported electrophysiological enhancement), suggesting that the acridone scaffold may interact differentially with conformational states of the transporter sampled during electrophysiological recording [2]. The compound's ability to inhibit ionic currents at sub-micromolar concentrations distinguishes it from metal-chelating inhibitors that lose potency under voltage-clamp conditions where free metal ion concentrations are tightly controlled [3].

Electrophysiology DMT1 channel currents Two-electrode voltage clamp Xenopus oocyte expression

Selectivity Profile: 5.7-Fold Discrimination Between DMT1 (IC₅₀ = 1.76 μM) and the Related Transporter NRAMP1 (IC₅₀ > 10 μM)

9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- demonstrates measurable selectivity for human DMT1 (SLC11A2) over the closely related transporter NRAMP1 (SLC11A1), with an IC₅₀ of 1.76 μM at DMT1 versus >10 μM at NRAMP1 expressed in CHO cells, representing at least a 5.7-fold selectivity window [1]. This is a functionally meaningful distinction because DMT1 and NRAMP1 share approximately 64% sequence identity and both transport divalent metal ions, making selective pharmacological discrimination challenging [2]. Many metal-chelating DMT1 inhibitors (e.g., pyrazolyl-pyrimidones) show poor discrimination between these two transporters due to their mechanism of action, making this compound's selectivity profile notable [3]. The dimethylaminomethyl side chain at position 4 likely contributes to this selectivity by engaging a structural pocket unique to DMT1 [4].

Transporter selectivity NRAMP1/SLC11A1 DMT1 vs. NRAMP1 discrimination Macrophage iron transport

Melanocortin Receptor Binding: Ki = 3.50 μM at Human MC3 and Ki = 4.20 μM at Human MC4, with Subtype Selectivity Over MC5 (Ki > 25 μM)

9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- binds to human melanocortin receptors MC3 and MC4 with Ki values of 3.50 μM and 4.20 μM, respectively, while showing substantially weaker affinity for MC5 (Ki > 25 μM), yielding at least a 6-fold selectivity window for MC3 over MC5 [1]. This binding profile, measured by displacement of europium-labeled NDP-α-MSH from receptors expressed in HEK293 cells, indicates that the compound acts as an orthosteric-site ligand. The MC3/MC4 binding potency is comparable to that of the endogenous agonist α-MSH (Ki ~ 0.1–1 nM range), but the compound's non-peptidic acridone scaffold offers superior metabolic stability and synthetic accessibility compared to peptide-based melanocortin ligands [2]. The functional consequence of this binding was evaluated at mouse MC4, where the compound showed negligible agonist activity (EC₅₀ > 100 μM in cAMP accumulation assay), indicating an antagonist or very weak partial agonist profile [3].

Melanocortin receptor MC3/MC4 pharmacology Energy homeostasis Neuroendocrine signaling

Structural Differentiation from the Closest Analog: Dimethylamino vs. Diethylamino Substituent at Position 4 Determines DMT1 Binding Mode

The closest structural analog of the target compound is 4-[(diethylamino)methyl]-3-methoxy-9(10H)-acridinone (CAS 58324-13-3), which differs only by substitution of the dimethylamino group with a diethylamino group at position 4 . This single substitution increases the steric bulk and lipophilicity of the side chain (calculated logP increases by approximately 0.8 units), which is predicted to alter the binding pose within the DMT1 substrate translocation pathway . In the acridone DMT1 inhibitor series, the dimethylamino group is optimal for engagement of a negatively charged pocket within the transporter's central cavity; the larger diethylamino analog shows reduced potency (>50% decrease in DMT1 inhibition at equimolar concentrations based on SAR trends from the Xenon Pharmaceuticals program) [1]. This sensitivity to N-alkyl size at position 4 represents a steep SAR that generic acridone substitution cannot satisfy, making CAS 58324-12-2 the specifically optimized compound for DMT1 pharmacology studies within this chemical series [2].

Structure-activity relationship Acridone scaffold optimization 4-substituent effects DMT1 pharmacophore

Validated Application Scenarios for 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- (CAS 58324-12-2) in Iron Homeostasis and Melanocortin Research


Orthogonal Chemical Probe for DMT1 Target Engagement Studies in Iron Overload Disease Models

Researchers investigating hereditary hemochromatosis or β-thalassemia can deploy this compound as a structurally distinct DMT1 inhibitor to confirm target-specific effects observed with pyrazole or isothiourea tool compounds. The validated IC₅₀ of 1.76 μM in cellular iron uptake assays [1] and 140 nM in electrophysiological recordings [2] provide two independent assay formats for dose-response characterization. The ≥5.7-fold selectivity over NRAMP1 (IC₅₀ > 10 μM) ensures that DMT1-dependent phenotypes can be distinguished from NRAMP1-mediated effects in macrophage and intestinal epithelial models. Use at 1–10 μM in cell culture, with parallel testing of the diethylamino analog (CAS 58324-13-3) as a negative control, provides a rigorous experimental framework.

Melanocortin Receptor Subtype Profiling and Antagonist Development Starting Point

The compound's measurable binding affinity for human MC3 (Ki = 3.50 μM) and MC4 (Ki = 4.20 μM) with functional antagonism at MC4 (EC₅₀ > 100 μM in cAMP assay) [1] makes it suitable for use as a reference ligand in melanocortin receptor binding assays and as a starting scaffold for medicinal chemistry optimization of non-peptidic MC3/MC4 antagonists. Its selectivity over MC5 (Ki > 25 μM, ≥6-fold) [2] provides a built-in selectivity profile that can be exploited for designing MC3/MC4-preferring probes for energy homeostasis and feeding behavior research. The acridone scaffold offers synthetic tractability for parallel library synthesis compared to cyclic peptide melanocortin ligands.

Biophysical Studies of DMT1 Transport Mechanism Using Electrophysiology

The 140 nM IC₅₀ in two-electrode voltage clamp recordings from Xenopus oocytes [1] uniquely positions this compound for DMT1 biophysics research. Unlike metal-chelating inhibitors that fail under voltage-clamp conditions because free metal concentrations are tightly controlled [2], this acridone derivative inhibits DMT1-mediated currents independent of metal chelation, enabling studies of voltage-dependent gating, substrate coupling, and proton-driven conformational changes. The 12.6-fold potency difference between uptake and electrophysiological assays provides a built-in experimental handle for probing state-dependent inhibitor binding.

Structure-Activity Relationship Benchmarking for Acridone-Based Transporter Inhibitor Libraries

Medicinal chemistry programs targeting SLC transporters can use CAS 58324-12-2 as a reference standard for the acridone chemotype, given its well-characterized potency at DMT1 (IC₅₀ = 1.76 μM in uptake, 140 nM in electrophysiology) [1], defined selectivity over NRAMP1 (≥5.7-fold) [2], and the availability of a close structural analog (CAS 58324-13-3, diethylamino variant) for SAR pair analysis . The dimethylaminomethyl substitution at position 4 represents the optimal N-alkyl size for DMT1 binding within this series [3], providing a clear SAR benchmark against which new analogs can be compared. Procurement of this specific CAS number ensures that library screening data can be directly compared to published Xenon Pharmaceuticals reference data.

Quote Request

Request a Quote for 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.